molecular formula C7H3ClFNO3 B1393166 2-Fluoro-3-nitrobenzoyl chloride CAS No. 1214341-16-8

2-Fluoro-3-nitrobenzoyl chloride

Cat. No.: B1393166
CAS No.: 1214341-16-8
M. Wt: 203.55 g/mol
InChI Key: KUUCCWUWJBJSGJ-UHFFFAOYSA-N
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Description

2-Fluoro-3-nitrobenzoyl chloride is an organic compound with the molecular formula C7H3ClFNO3 and a molecular weight of 203.55 g/mol . It is a derivative of benzoyl chloride, where the benzene ring is substituted with a fluorine atom at the second position and a nitro group at the third position. This compound is used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Fluoro-3-nitrobenzoyl chloride can be synthesized from 2-fluoro-3-nitrobenzoic acid. The preparation involves dissolving 2-fluoro-3-nitrobenzoic acid in anhydrous dichloromethane and cooling the solution to 0°C. Thionyl chloride is then added dropwise to the solution while stirring. The reaction mixture is allowed to warm up to room temperature and stirred for six hours .

Industrial Production Methods

The industrial production of 2-fluoro-3-nitrobenzoic acid, a precursor to this compound, involves fluoro ortho lithiation, dry ice carbonyl insertion reaction, and acidic hydrolysis of 2-fluoronitrobenzene using lithium diisopropylamide or tert-butyl lithium at low temperature . This method is advantageous due to its mild reaction conditions, good selectivity, high yield, and suitability for large-scale preparation.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-nitrobenzoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form substituted benzoyl derivatives.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents are required.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions typically occur under mild conditions with the use of a base.

    Reduction Reactions: Reducing agents such as hydrogen gas with a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride can be used.

    Oxidation Reactions: Strong oxidizing agents like potassium permanganate or chromium trioxide may be employed.

Major Products Formed

    Substitution Reactions: Substituted benzoyl derivatives.

    Reduction Reactions: 2-Fluoro-3-aminobenzoyl chloride.

    Oxidation Reactions: Oxidized derivatives of the benzoyl chloride.

Scientific Research Applications

2-Fluoro-3-nitrobenzoyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-fluoro-3-nitrobenzoyl chloride involves its reactivity as an acylating agent. The compound can acylate nucleophiles, such as amines and alcohols, forming amides and esters, respectively. The presence of the electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles .

Comparison with Similar Compounds

Similar Compounds

    3-Nitrobenzoyl chloride: Similar structure but lacks the fluorine atom.

    2-Chloro-3-nitrobenzoyl chloride: Similar structure but has a chlorine atom instead of a fluorine atom.

    4-Nitrobenzoyl chloride: Similar structure but the nitro group is at the fourth position.

Uniqueness

2-Fluoro-3-nitrobenzoyl chloride is unique due to the presence of both a fluorine atom and a nitro group on the benzene ring. The fluorine atom increases the compound’s stability and lipophilicity, while the nitro group enhances its reactivity as an electrophile .

Properties

IUPAC Name

2-fluoro-3-nitrobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFNO3/c8-7(11)4-2-1-3-5(6(4)9)10(12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUUCCWUWJBJSGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Fluoro-3-nitro-benzoic acid (16, 0.497 g, 2.68 mmol) is combined with thionyl chloride (3 mL, 40.0 mmol) and N,N-dimethylformamide (20 μL, 0.2 mmol) and the reaction is heated at 80° C. overnight. The reaction is concentrated under vacuum, suspended in toluene and concentrated under vacuum twice, and dried to provide the desired compound as a white solid (17, 0.535 g).
Quantity
0.497 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
20 μL
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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